molecular formula C11H11BrO B12633358 6-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one

6-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one

Cat. No.: B12633358
M. Wt: 239.11 g/mol
InChI Key: KJSQALZVXCZTME-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one is an organic compound with the molecular formula C11H11BrO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one typically involves the bromination of 7-methyl-3,4-dihydro-1H-naphthalen-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the naphthalenone core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,4-dihydro-2(1H)-naphthalenone
  • 5-Bromo-3,4-dihydro-1(2H)-naphthalenone
  • 8-Bromo-3,4-dihydro-2(1H)-naphthalenone

Uniqueness

6-Bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one is unique due to the presence of both a bromine atom and a methyl group on the naphthalenone core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

6-bromo-7-methyl-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H11BrO/c1-7-4-9-5-10(13)3-2-8(9)6-11(7)12/h4,6H,2-3,5H2,1H3

InChI Key

KJSQALZVXCZTME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC(=O)C2)C=C1Br

Origin of Product

United States

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